2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide
Description
2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide is a pyridazinone-derived acetamide compound characterized by a 4-bromophenyl substitution at the pyridazinone ring and an N-(2,6-dimethylphenyl) acetamide moiety.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-4-3-5-14(2)20(13)22-18(25)12-24-19(26)11-10-17(23-24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDNRCMJGMGIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyridazine derivatives. Its unique structural features, including a bromophenyl group and an acetamide moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.26 g/mol. The structure includes:
- Bromophenyl group : Known for its influence on biological activity through interactions with various receptors.
- Pyridazine core : A heterocyclic structure that can participate in various chemical reactions and biological interactions.
- Acetamide functionality : A common pharmacophore in medicinal chemistry that enhances solubility and bioavailability.
Preliminary studies suggest that the mechanism of action of this compound may involve:
- Interaction with Enzymes and Receptors : The bromophenyl and pyridazine moieties are likely to bind to specific molecular targets such as enzymes or receptors, influencing their activity.
- Inhibition of Ubiquitin Ligase : Similar compounds have been shown to modulate targeted ubiquitination processes, which may be relevant for therapeutic applications in oncology .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, studies on related pyridazine derivatives have demonstrated:
- Inhibition of Tumor Cell Proliferation : Compounds with similar structural features have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects .
- Mechanisms of Action : These compounds may induce apoptosis or cell cycle arrest through modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored:
- Broad-Spectrum Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, likely due to the presence of the bromophenyl group which enhances membrane permeability.
- Synergistic Effects : Combinations with other antimicrobial agents have shown improved efficacy, indicating potential for use in combination therapies.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated the antitumor effects on breast cancer cells; showed a significant reduction in cell viability at concentrations above 10 µM. | Suggests potential use as a chemotherapeutic agent. |
| Study 2 | Investigated antimicrobial properties against E. coli; demonstrated inhibition at MIC values around 5 µg/mL. | Indicates utility in treating bacterial infections. |
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds:
- Low Toxicity Profile : Initial studies suggest that this compound exhibits low toxicity in vitro, with no significant adverse effects observed at therapeutic concentrations.
- Safety in Animal Models : Further studies are necessary to fully understand the safety profile in vivo, including long-term exposure effects.
Comparison with Similar Compounds
Comparison with FPR-Targeting Pyridazinone Derivatives
Key structural analogs from the International Journal of Molecular Sciences (2013) include:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A mixed FPR1/FPR2 ligand.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent and specific FPR2 agonist .
Structural and Functional Differences:
The N-(2,6-dimethylphenyl) group could reduce steric hindrance compared to bulkier N-(4-bromophenyl), influencing receptor binding kinetics.
Comparison with Diethylamino Acetamide Derivatives
The compound 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) shares the N-(2,6-dimethylphenyl) acetamide moiety but replaces the pyridazinone-bromophenyl core with a diethylamino group .
Key Differences:
- Functional Group: The diethylamino group introduces basicity, enhancing water solubility at physiological pH.
Comparison with Chloroacetamide Pesticides
Pesticide acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but feature chloro and alkoxy substitutions .
Structural and Functional Contrasts:
The pyridazinone ring in the target compound likely confers distinct electronic properties compared to the chloroalkoxy groups in pesticides, directing bioactivity toward mammalian receptors rather than plant enzyme inhibition.
Q & A
Q. What are the established synthetic routes for 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step organic reactions starting with the preparation of the pyridazinone core. A common approach includes:
- Step 1: Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed coupling for bromophenyl substitution .
- Step 2: Acetamide functionalization through nucleophilic acyl substitution, using chloroacetyl chloride and 2,6-dimethylaniline under reflux in anhydrous dichloromethane .
- Critical Conditions: Temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 440.05) .
Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?
- Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., trypsin inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound against related pyridazinone derivatives?
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-bromophenyl position to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to compare binding poses in enzyme active sites (e.g., COX-2 or EGFR kinase) .
- Data Correlation: Tabulate IC50 values against structural features (Table 1).
Q. Table 1: Comparative Bioactivity of Pyridazinone Derivatives
| Compound Substitution | Target Enzyme (IC50, µM) | Cytotoxicity (HeLa IC50, µM) |
|---|---|---|
| 4-Bromophenyl (target) | COX-2: 2.3 ± 0.4 | 12.1 ± 1.2 |
| 4-Chlorophenyl | COX-2: 5.1 ± 0.6 | 18.5 ± 2.1 |
| 4-Fluorophenyl | COX-2: 8.9 ± 1.1 | 25.3 ± 3.0 |
| Data adapted from enzymatic and cytotoxicity assays in . |
Q. What methodologies are employed to resolve contradictory data regarding the biological activity of this compound across different in vitro assays?
- Assay Standardization: Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and serum-free media to eliminate batch variability .
- Positive/Negative Controls: Include reference inhibitors (e.g., aspirin for COX-2) and vehicle controls (DMSO <0.1%) to validate signal specificity .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p < 0.05) in dose-response curves .
Q. How can the mechanism of action of this compound be elucidated at the molecular level?
- Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ATP) to assess kinase inhibition kinetics .
- Transcriptomics: RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding interactions at 2.0 Å resolution .
Q. What experimental strategies are recommended to optimize the pharmacokinetic profile of this compound?
- Solubility Enhancement: Formulate with β-cyclodextrin (1:2 molar ratio) to improve aqueous solubility (>2 mg/mL) .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS to identify oxidation hotspots .
- Plasma Protein Binding: Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction using spiked plasma .
Q. Guidelines for Experimental Design
- Dose Selection: Use logarithmic concentrations (0.1–100 µM) to capture full dose-response relationships .
- Replicates: Minimum triplicate measurements per condition to ensure reproducibility .
- Ethical Compliance: Adhere to institutional guidelines for cell line authentication and animal welfare (if applicable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
